N'-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide
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Overview
Description
N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide: is an organic compound that belongs to the class of oxamides. Oxamides are a type of amide where the amide nitrogen is bonded to two carbonyl groups. This compound is characterized by the presence of ethoxy and ethyl substituents on the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyaniline and 4-ethylbenzyl chloride.
Formation of Intermediate: 4-ethoxyaniline reacts with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide to form N-(4-ethoxyphenyl)-N-(4-ethylbenzyl)amine.
Oxamide Formation: The intermediate amine is then reacted with oxalyl chloride in the presence of a base like triethylamine to form the final product, N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide.
Industrial Production Methods
In an industrial setting, the production of N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide would involve similar steps but on a larger scale. The reaction conditions would be optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide can undergo oxidation reactions, particularly at the ethyl and ethoxy substituents. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro derivatives when nitration is performed.
Scientific Research Applications
N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide depends on its specific application. In biological systems, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
- N’-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
- N’-(4-methoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide
Uniqueness
N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide is unique due to the presence of both ethoxy and ethyl substituents on the phenyl rings. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar oxamides.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-14-5-7-15(8-6-14)13-20-18(22)19(23)21-16-9-11-17(12-10-16)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLMCEFCDOVHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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